SiR-PEG4-Maleimide
Description
Contextualization of Silicon Rhodamine (SiR) Fluorophores in Advanced Biological Imaging
Fluorescence imaging is a cornerstone technique for observing biological events with high spatial and temporal resolution. rsc.org The choice of fluorophore is critical, and silicon rhodamines (SiR) have become a scaffold of choice for many advanced biological applications. nih.gov SiR dyes are a class of fluorophores based on the classic rhodamine structure, but with the central oxygen atom of the xanthene core replaced by a dimethylsilyl group. nih.gov This atomic substitution is a key molecular engineering strategy that shifts the fluorescence profile into the far-red or near-infrared (NIR) region of the spectrum (typically emitting above 650 nm). nih.govnih.gov
This shift to longer wavelengths is highly advantageous for biological imaging for several reasons:
Deep Tissue Penetration: Light in the far-red and NIR regions can penetrate deeper into biological tissues compared to visible light. rsc.org
Low Autofluorescence: Biological samples naturally exhibit less autofluorescence at these longer wavelengths, leading to a higher signal-to-noise ratio and clearer images. rsc.org
Reduced Phototoxicity: The lower energy of NIR light minimizes damage to living cells during prolonged imaging experiments.
Compared to traditional NIR fluorophores like cyanine-based dyes, SiR fluorophores generally demonstrate superior photostability and biostability, along with high fluorescence quantum yields. nih.gov The unique photophysical properties of SiR dyes, including their capacity for fluorogenic activation through intramolecular spirocyclization, make them exceptionally well-suited for developing "smart" probes that only fluoresce upon binding to a target. rsc.orgnih.gov This has led to their widespread adoption in cutting-edge imaging techniques, including super-resolution microscopy and no-wash live-cell imaging. rsc.orgnih.govresearchgate.net
Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Probe Design
Bioconjugation, the process of linking molecules together to create a new entity with combined functionalities, often requires a spacer or linker to connect the different components. Polyethylene glycol (PEG) linkers are widely used for this purpose in biotechnology and drug delivery due to their unique and beneficial properties. axispharm.combioglyco.comyoutube.com These linkers consist of repeating ethylene (B1197577) glycol units and are prized for their biocompatibility, high water solubility, lack of toxicity, and low immunogenicity. broadpharm.com
When used in probe design, a PEG linker serves several critical functions:
Improved Solubility: It can significantly increase the solubility of hydrophobic molecules, such as complex fluorophores, in aqueous biological environments. axispharm.com
Enhanced Stability: The hydrophilic PEG chain can shield the attached molecule from enzymatic degradation, enhancing its stability. axispharm.com
Reduced Non-Specific Binding: PEGylation is known to prevent the adsorption of proteins and reduce non-specific interactions with cell surfaces and other biomolecules. bioglyco.com
Flexible Spacer: It acts as a flexible arm, separating the functional ends of the conjugate (e.g., a fluorophore and a binding moiety) to ensure that they can function independently without steric hindrance.
The "PEG4" in SiR-PEG4-Maleimide denotes a monodispersed or discrete PEG linker, meaning it has a precisely defined structure with exactly four ethylene glycol units. broadpharm.com This ensures uniformity and a specific, known length (approximately 1.4 nm) between the molecules being conjugated. lumiprobe.com
Significance of Maleimide (B117702) Chemistry in Targeted Covalent Labeling
To direct a fluorescent probe to a specific location within a cell or on a biomolecule, a selective chemical reaction is required. Maleimide chemistry has become a privileged and widely adopted strategy for the site-selective modification of proteins. researchgate.netnih.gov The maleimide functional group exhibits a unique reactivity towards thiol (also known as sulfhydryl) groups, which are found in the side chains of cysteine amino acid residues in proteins.
The reaction, a Michael addition, is highly specific and efficient under physiological conditions (typically pH 7-7.5), forming a stable covalent thioether bond. researchgate.net This specificity is a major advantage, as cysteine residues are often less abundant on a protein's surface than other reactive amino acids (like lysine), allowing for more precise, site-specific labeling. lumiprobe.com
This targeted covalent labeling strategy is a cornerstone of chemical biology and has been instrumental in the development of:
Fluorescently Labeled Proteins: Attaching fluorophores to specific sites on proteins to track their location and interactions.
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to antibodies that target cancer cells. Prominent examples of marketed ADCs utilize maleimide chemistry for conjugation. researchgate.netnih.govacs.orgcreativepegworks.com
Affinity Tags and Pharmacophores: Functionalizing biomolecules with various tags for detection, purification, or therapeutic action. nih.gov
While the resulting thioether bond is generally stable, some studies have investigated its potential for reversibility via a retro-Michael reaction, which can be a consideration in certain drug delivery designs. acs.orgcreativepegworks.com
Overview of this compound as a Multifunctional Chemical Tool
This compound is a heterobifunctional chemical reagent that synergistically combines the advanced features of its three core components. It is designed as a complete solution for the targeted fluorescent labeling of thiol-containing biomolecules.
The Silicon Rhodamine (SiR) moiety serves as the far-red fluorescent reporter, providing the bright, photostable signal for sensitive detection in imaging experiments.
The Maleimide group is the bio-orthogonal reactive handle, enabling the specific and covalent attachment of the entire probe to a cysteine residue on a target protein or peptide.
In a typical application, a researcher can incubate this compound with a purified protein containing a native or engineered cysteine residue. The maleimide group reacts specifically with the cysteine's thiol, covalently attaching the SiR-PEG4 portion to the protein. This newly labeled protein can then be introduced into cells or used in various biochemical assays, where the SiR fluorescence allows its visualization and tracking.
Table 1: Physicochemical Properties of a Representative this compound Compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₃H₅₀N₄O₈Si | bldpharm.com |
| Molecular Weight | 795.0 g/mol | bldpharm.com |
| Excitation Max (λex) | ~652 nm | rsc.orgnih.gov |
| Emission Max (λem) | ~674 nm | nih.gov |
| Linker Length | 4 PEG units (~1.4 nm) | lumiprobe.com |
| Reactive Group | Maleimide |
| Target Functional Group | Thiol (Sulfhydryl) | researchgate.net |
Table 2: Summary of Compound Names Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | N/A |
| Silicon Rhodamine | SiR |
| Polyethylene Glycol | PEG |
| Antibody-Drug Conjugate | ADC |
Properties
Molecular Formula |
C41H50N4O9Si |
|---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C41H50N4O9Si/c1-43(2)29-8-11-32-35(26-29)55(5,6)36-27-30(44(3)4)9-12-33(36)41(32)34-25-28(7-10-31(34)40(49)54-41)39(48)42-15-17-50-19-21-52-23-24-53-22-20-51-18-16-45-37(46)13-14-38(45)47/h7-14,25-27H,15-24H2,1-6H3,(H,42,48) |
InChI Key |
ITIIMKCDPXFTFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCN6C(=O)C=CC6=O)C(=O)O3 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Engineering of Sir Peg4 Maleimide Conjugates
Synthesis of Maleimide-PEG Linker Derivatives
The foundation of the SiR-PEG4-Maleimide conjugate is the maleimide-PEG linker. The synthesis of this linker is a critical phase that dictates the reactivity and stability of the final product. These linkers are designed to be heterobifunctional, possessing a group for conjugation to the fluorophore at one end and the maleimide (B117702) group for protein conjugation at the other.
The creation of maleimide-PEG linkers typically begins with a PEG molecule functionalized with a reactive group, such as an amine. A common route involves the reaction of an amine-terminated PEG (e.g., H₂N-PEG4-NHBoc) with a maleimide-introducing reagent. For instance, reacting (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate (H₂N-PEG4-NHBoc) with methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate in a saturated sodium bicarbonate solution yields the protected intermediate, Mal-PEG4-NHBoc. nih.govacs.org
Another established pathway starts with a hydroxyl-terminated PEG (mPEG-OH), which is converted to an amine (mPEG-NH₂). atlantis-press.com This amine intermediate is then treated with maleic anhydride (B1165640) to form a maleamic acid derivative (mPEG-maleamic acid). atlantis-press.com The crucial final step is the cyclization of the maleamic acid to form the stable maleimide ring. This is often achieved by dehydration using acetic anhydride and a catalyst like sodium acetate, or more advanced methods for higher purity and yield. atlantis-press.com One patented high-yield method employs pentafluorophenyl trifluoroacetate (B77799) in the presence of a base like diisopropylethylamine (DIEA) in an organic solvent mixture, such as dichloromethane (B109758) and dimethylformamide (DMF), to facilitate the cyclization. google.com
The functionalization level of the maleimide-PEG precursor is paramount for efficient subsequent conjugations. Optimized, single-step modular approaches have been shown to produce reagents with higher functionalization purity compared to some multi-step commercial preparations. nih.gov
The polyethylene (B3416737) glycol (PEG) component is not merely a spacer but a critical functional element of the conjugate. chempep.com The integration of a discrete PEG4 spacer (four ethylene (B1197577) glycol repeat units) confers several advantageous properties. thermofisher.com
Enhanced Solubility: PEG is hydrophilic and highly soluble in aqueous environments, which helps to solubilize hydrophobic fluorophores like SiR and the resulting bioconjugates, preventing aggregation. google.comthermofisher.com
Biocompatibility and Reduced Immunogenicity: PEG is non-toxic and generally elicits a minimal immune response, a property known as PEGylation that is beneficial for in vivo applications. chempep.comthermofisher.compurepeg.com
Flexibility and Steric Hindrance Reduction: The flexible nature of the PEG chain provides a spatial separation between the fluorophore and the target biomolecule. chempep.comthermofisher.com This separation minimizes steric hindrance, allowing both the fluorophore and the biomolecule to maintain their native conformations and functions.
The defined length of the PEG4 spacer allows for precise control over the distance between the conjugated molecules, which can be optimized for specific applications. thermofisher.com
Conjugation Chemistry for SiR Fluorophore Integration
With a functional Maleimide-PEG linker in hand, the next stage is the attachment of the silicon rhodamine (SiR) fluorophore. This process relies on selective and efficient chemical reactions to form a stable covalent bond.
The formation of the SiR-PEG-Maleimide core structure typically involves the reaction between a functional group on the SiR molecule and a complementary reactive group on the Maleimide-PEG linker. A common and efficient strategy is to use a heterobifunctional Maleimide-PEG-NHS ester linker. In this approach, an amine-functionalized SiR derivative is reacted with the N-hydroxysuccinimide (NHS) ester of the Maleimide-PEG linker. The NHS ester reacts selectively with the primary amine on the SiR fluorophore to form a stable amide bond.
Alternatively, if a pre-synthesized SiR-maleimide derivative is available, it can be conjugated to a PEG linker that has a terminal thiol group. spirochrome.com The maleimide group on the SiR dye reacts with the thiol on the PEG linker via a Michael addition reaction to form a stable thioether bond. nih.govbroadpharm.com This reaction is highly specific and proceeds efficiently at neutral pH. broadpharm.com The resulting structure would be SiR-thioether-PEG, which would then need to be functionalized with a terminal maleimide group for subsequent bioconjugation.
The final this compound molecule is thus a precisely engineered construct, ready for its intended use in labeling thiol-containing molecules. spirochrome.comtocris.com
Methodological Considerations for Optimized Synthesis
The successful synthesis of this compound relies on careful control over various reaction parameters to maximize yield and purity while preserving the functionality of the reactive maleimide group.
Reaction Conditions: The thiol-maleimide Michael addition reaction is highly dependent on pH. It proceeds readily at a neutral or slightly basic pH of 7.0-7.5. broadpharm.comtocris.com Below pH 6.5, the reaction is significantly slower, while at pH values above 8.5, the maleimide ring becomes increasingly susceptible to hydrolysis. Reactions are typically conducted at room temperature for 2-4 hours or at 4°C overnight. broadpharm.com
Reagents and Solvents: The choice of solvents and reagents is critical. Anhydrous organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are frequently used for the synthesis of the linker itself. google.comresearchgate.net For the final conjugation steps in aqueous media, thiol-free buffers such as PBS or HEPES are required to prevent unwanted side reactions. tocris.com To prevent the oxidation of thiol groups, which can lead to the formation of disulfides, solutions can be degassed, and chelating agents like EDTA can be added to the buffer. nih.gov If disulfide bonds are present in a protein or peptide to be conjugated, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often added, as it selectively reduces disulfides without reacting with maleimides at typical concentrations. tocris.com
Stoichiometry: To ensure efficient conjugation, the maleimide-containing reagent is often used in molar excess (typically 10- to 20-fold) relative to the thiol-containing molecule. broadpharm.comtocris.com This drives the reaction towards completion.
Purification: After the reaction, purification is essential to remove unreacted reagents and byproducts. Common methods include precipitation of the product with a non-solvent like ethyl ether, followed by filtration. atlantis-press.comgoogle.com For bioconjugates, size-exclusion chromatography or dialysis are effective methods for separating the labeled product from excess small-molecule reagents. broadpharm.com
The following table summarizes typical conditions for the synthesis and conjugation of maleimide-PEG derivatives.
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction; minimizes maleimide hydrolysis. | broadpharm.comtocris.com |
| Temperature | 4°C to Room Temperature | Controls reaction rate and stability of reactants. | broadpharm.com |
| Solvents | DMF, DCM, Chloroform, Aqueous Buffers (PBS, HEPES) | Dissolving reagents for synthesis and conjugation. | google.comtocris.comjku.at |
| Bases/Catalysts | Triethylamine (TEA), DIEA | Used in linker synthesis, particularly for cyclization reactions. | google.comjku.at |
| Reducing Agent | TCEP | Reduces disulfide bonds to free thiols for conjugation. | tocris.com |
| Molar Ratio | 10-20x excess of Maleimide-PEG | Drives conjugation reaction to completion. | broadpharm.comtocris.com |
| Purification | Precipitation, Chromatography, Dialysis | Removal of unreacted starting materials and byproducts. | google.combroadpharm.com |
Bioconjugation Principles and Methodologies Utilizing Sir Peg4 Maleimide
Integration into Bioorthogonal Labeling Strategies
While the thiol-maleimide reaction is highly selective, it is not strictly bioorthogonal because its reactive partner, the thiol group, is naturally present in biological systems. However, SiR-PEG4-Maleimide can be used in concert with truly bioorthogonal chemistries in multi-labeling experiments. nih.gov These strategies allow for the simultaneous or sequential tagging of multiple, distinct sites on a single biomolecule or within a complex biological environment. nih.govrsc.org This is often achieved by engineering a protein to contain both a cysteine residue for maleimide (B117702) labeling and an unnatural amino acid bearing a functional group for a separate bioorthogonal reaction. nih.gov
Copper-free click chemistry encompasses a group of bioorthogonal reactions that proceed efficiently within living systems without the need for a toxic copper catalyst. sigmaaldrich.comnih.gov These reactions are ideal for in vivo applications. interchim.fr A common strategy involves labeling a protein at a cysteine residue with a maleimide probe like this compound, while a second site on the same protein, modified to contain an azide (B81097) group, is labeled using a cyclooctyne-bearing probe via copper-free click chemistry. interchim.fruzh.ch The mutual orthogonality of the thiol-maleimide and azide-cyclooctyne reactions prevents cross-reactivity, enabling precise dual labeling. nih.govuzh.ch
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent type of copper-free click chemistry. lumiprobe.com The reaction's driving force is the ring strain of a cyclooctyne (B158145) (e.g., DBCO, BCN), which reacts rapidly and specifically with an azide to form a stable triazole linkage. magtech.com.cnnih.gov In a dual-labeling context, a protein can be engineered to have a cysteine residue and an azide-bearing unnatural amino acid. uzh.ch The cysteine can be targeted with this compound, while the azide is targeted with a strained alkyne probe, or vice versa. nih.govuzh.ch This dual-conjugation approach has been used to attach different functional moieties, such as imaging agents and pharmacokinetic modifiers, to a single protein scaffold. uzh.ch
Table 2: Key Bioorthogonal Reactions for Dual-Labeling with Maleimides
| Reaction | Reactive Pair | Key Features |
|---|---|---|
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | Copper-free, highly specific, good kinetics. magtech.com.cnnih.gov |
| iEDDA | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast reaction rates, bioorthogonal. nih.govrsc.orgnih.gov |
The inverse-electron-demand Diels-Alder (iEDDA) reaction is another powerful bioorthogonal tool, renowned for its exceptionally fast reaction kinetics. nih.govrsc.org The most common iEDDA pair consists of a tetrazine reacting with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). nih.govnih.gov This ligation is highly specific and proceeds rapidly at low concentrations. nih.gov The iEDDA reaction is fully orthogonal to both SPAAC and thiol-maleimide chemistry, which allows for sophisticated triple-labeling strategies. nih.govnih.gov For instance, a protein could be modified with this compound at a cysteine residue, an azide-alkyne pair for SPAAC at a second site, and a tetrazine-alkene pair for iEDDA ligation at a third, enabling the attachment of three different functional probes. nih.gov
Strategies for Antibody-Conjugated Probes
The development of antibody-conjugated probes is a cornerstone of targeted biological research and diagnostics. The maleimide moiety of this compound is instrumental in creating these probes through its specific reaction with thiol groups.
Site-specific labeling of antibodies with this compound offers a method to produce highly homogenous and functional conjugates. This strategy primarily targets the sulfhydryl (-SH) groups of cysteine residues within the antibody structure. nih.gov
The maleimide group reacts specifically with thiol groups under mild conditions, typically at a pH range of 6.5 to 7.5, to form a stable thioether bond. broadpharm.com This reaction is highly chemoselective for thiols over other functional groups like amines at this pH range. nih.gov The specificity of the maleimide-thiol reaction is crucial for site-specific conjugation, as it allows for precise control over the location of the this compound label on the antibody. nih.gov This precision helps to avoid modification of the antibody's antigen-binding sites, thereby preserving its functionality and binding affinity. nih.gov
In many antibodies, cysteine residues exist as disulfide bonds (-S-S-). To make them available for conjugation with the maleimide group, these disulfide bonds must first be reduced to free thiols. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which effectively reduces disulfide bonds without interfering with the subsequent maleimide reaction. nih.gov Following reduction, the antibody can be labeled with this compound. The resulting conjugate benefits from the properties of the SiR fluorophore for detection and the specificity of the antibody for targeted delivery. rsc.org The stability of the resulting thioether linkage is a critical consideration. While generally stable, the succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis, which can lead to a more stable, ring-opened product that is less susceptible to cleavage. nih.govprolynxinc.comacs.org
The table below outlines typical research findings and conditions for the site-specific labeling of antibodies using maleimide chemistry.
| Parameter | Recommended Condition/Finding | Rationale/Significance |
| Target Residue | Cysteine (thiol group) | Provides a specific site for maleimide reaction, leading to homogenous conjugates. |
| pH of Reaction | 6.5 - 7.5 | Ensures chemoselective reaction of maleimide with thiols over amines. broadpharm.comnih.gov |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | Reduces disulfide bonds to free thiols without interfering with the maleimide group. nih.gov |
| Dye-to-Protein Ratio | 10:1 to 20:1 molar excess of dye | Optimizes labeling efficiency while minimizing non-specific interactions. |
| Reaction Stability | Formation of a stable thioether bond | The resulting covalent bond is generally stable, though the succinimide ring can undergo hydrolysis. nih.govprolynxinc.comacs.org |
Conjugation to Nucleic Acids and Oligonucleotides
The conjugation of this compound to nucleic acids and oligonucleotides is a growing area of research, with applications in developing diagnostic probes and therapeutic delivery systems. creative-biogene.com The maleimide group facilitates the attachment of the SiR fluorophore to thiol-modified nucleic acids, enabling their visualization and tracking. nih.gov
The PEG linker is hydrophilic, which helps to improve the aqueous solubility of the conjugate. precisepeg.comaxispharm.com This is particularly important for oligonucleotides, which can be hydrophobic. Enhanced solubility can prevent aggregation and improve the bioavailability of the conjugate. axispharm.com Furthermore, PEG linkers can enhance the stability of the conjugate by protecting it from enzymatic degradation. precisepeg.com The flexible nature of the PEG chain also provides spatial separation between the nucleic acid and the SiR fluorophore, which can minimize steric hindrance and help preserve the biological activity of the oligonucleotide. precisepeg.com
The synthesis of maleimide-modified oligonucleotides can be challenging as the maleimide group may not be stable under the conditions of standard oligonucleotide synthesis. nih.gov A common strategy to overcome this is to first synthesize the oligonucleotide with an amine or thiol modification. Post-synthesis, this modified oligonucleotide is then reacted with a heterobifunctional linker that contains a maleimide group, such as this compound, to form the final conjugate. nih.gov This approach allows for the creation of well-defined nucleic acid probes for various applications, including targeted delivery systems where the oligonucleotide can act as a targeting ligand or a therapeutic agent. creative-biogene.com
The table below details the components and rationale behind the design of linkers for nucleic acid delivery systems utilizing a structure similar to this compound.
| Linker Component | Function/Property | Rationale in Nucleic Acid Delivery |
| SiR Fluorophore | Far-red fluorescent reporter | Enables sensitive detection and tracking of the nucleic acid conjugate in vitro and in vivo. rsc.orgspirochrome.com |
| PEG4 Spacer | Hydrophilic, flexible spacer | Improves solubility, enhances stability, and reduces steric hindrance between the nucleic acid and the label. rsc.orgprecisepeg.comaxispharm.com |
| Maleimide Group | Thiol-reactive group | Allows for specific, covalent conjugation to thiol-modified oligonucleotides, ensuring a stable linkage. broadpharm.com |
| Overall Design | Modular and Defined | Facilitates the creation of well-characterized conjugates with predictable properties for therapeutic and diagnostic applications. creative-biogene.com |
Applications in Advanced Fluorescence Microscopy and Bioimaging
Super-Resolution Microscopy Techniques
SiR-PEG4-Maleimide and its derivatives have proven to be particularly well-suited for several super-resolution microscopy methods, which circumvent the diffraction limit of light to achieve nanoscale resolution.
Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser. The ideal STED fluorophore should be highly photostable to withstand the high laser powers used. SiR-based probes, with their far-red excitation, are advantageous for STED imaging as this spectral range minimizes phototoxicity and cellular autofluorescence. mpg.de
Research has demonstrated the successful application of SiR derivatives in live-cell STED imaging. For instance, SiR-tubulin and SiR-actin probes have been used to visualize the cytoskeleton with unprecedented detail in living cells. nih.govspringernature.com These probes have enabled the resolution of individual actin and tubulin filaments, revealing the ninefold symmetry of the centrosome and the intricate organization of actin in neuronal axons. nih.govspringernature.com In one study, live-cell STED imaging of microtubules labeled with a SiR derivative achieved a resolution with a full width at half maximum (FWHM) of the STED point-spread function significantly below the diffraction limit. researchgate.net
The combination of SiR probes with STED microscopy allows for unparalleled visualization of subcellular structures and their dynamics in living cells, offering insights into their physical characteristics. springernature.com
Table 1: Research Findings on SiR Derivatives in STED Microscopy
| Application Area | Target Structure | Cell Type | Key Finding | Reference |
| Cytoskeletal Imaging | Actin & Tubulin | Human primary dermal fibroblasts, Cultured rat hippocampal neurons | Enabled visualization of individual filaments and their organization at nanoscale resolution in living cells. springernature.com | springernature.com |
| Centrosome Structure | Centrosome | Not specified | Revealed the ninefold symmetry of the centrosome in living cells. nih.gov | nih.gov |
| Neuronal Cytoskeleton | Actin | Axons of cultured rat neurons | Unprecedented resolution of actin spatial organization in living neurons. nih.gov | nih.gov |
| Microtubule Dynamics | Microtubules | U2OS cells, Human fibroblasts | Achieved super-resolution imaging of microtubule dynamics in live cells. researchgate.net | researchgate.net |
| Long-Term Imaging | Plasma Membrane | HeLa cells, Mouse hippocampal neurons | Enabled live-cell STED imaging for up to 25 minutes. nih.gov | nih.gov |
| Two-Color Imaging | Actin | Not specified | Demonstrated long-term, two-color STED imaging for 30 minutes with moderate photobleaching. biorxiv.org | biorxiv.org |
Stochastic Optical Reconstruction Microscopy (STORM) is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic activation and imaging of individual fluorophores to reconstruct a super-resolved image. While information on the direct application of this compound in STORM is limited, SiR derivatives have been utilized for live-cell STORM. These probes can be targeted to specific proteins of interest within the cell.
For example, STORM has been employed to image mitochondria in fixed cells using antibodies labeled with photoswitchable dyes. microscopyu.com The principles of STORM, involving the use of photoswitchable probes, are compatible with live-cell imaging, although this can present challenges such as the need for specific buffers and potential phototoxicity.
Super-resolution optical fluctuation imaging (SOFI) is a technique that achieves higher resolution by analyzing the temporal fluctuations of fluorescent probes. SOFI can be performed with conventional organic dyes that exhibit blinking or other forms of fluorescence intermittency. nih.gov The technique is advantageous due to its compatibility with a wide range of fluorophores and imaging conditions. While there is no specific literature detailing the use of this compound in SOFI, the general applicability of organic dyes to this method suggests its potential compatibility. nih.govmbexc.dewikipedia.orgresearchgate.net
Live-Cell Imaging and Dynamics Studies
The ability to perform imaging in living cells over extended periods is crucial for understanding dynamic biological processes. This compound's properties make it an excellent candidate for such studies.
The cell-permeable nature of this compound allows for the non-invasive labeling of intracellular proteins. nih.gov By targeting specific proteins with the maleimide (B117702) group, researchers can visualize a wide array of subcellular structures and their dynamic behaviors. For instance, SiR-actin probes have been used to observe various actin-containing structures like stress fibers, the cell cortex, and the cytokinetic contractile ring in living cells. synentec.com This enables the study of fundamental processes such as cell migration, division, and intracellular transport. synentec.comrsc.org
A significant advantage of SiR-based probes is their suitability for long-term imaging experiments. nih.govbiorxiv.org Their high photostability and far-red emission minimize phototoxicity, allowing for the observation of cellular processes over extended timeframes without significant damage to the cells. nih.govbiorxiv.org
Studies have demonstrated the use of SiR derivatives for continuous live-cell STED imaging for periods ranging from 25 to 30 minutes. nih.govbiorxiv.org In one notable study, a HIDE (high-density) probe incorporating a SiR derivative enabled the visualization of plasma membrane dynamics in live HeLa cells for up to 25 minutes and in mouse hippocampal neurons for over 9 minutes. nih.gov Another study showcased two-color STED imaging of actin and mitochondria-associated proteins for 30 minutes, with only moderate photobleaching observed. biorxiv.org These examples underscore the robustness of SiR-based probes for long-term, high-resolution imaging of dynamic events in living biological systems.
Table 2: Long-Term Live-Cell Imaging with SiR Derivatives
| Imaging Technique | Target | Cell Type | Imaging Duration | Key Observation | Reference |
| STED Microscopy | Plasma Membrane | HeLa Cells | Up to 25 minutes | Continuous visualization of filopodia dynamics. | nih.gov |
| STED Microscopy | Plasma Membrane | Mouse Hippocampal Neurons | Over 9 minutes | Observation of neuronal membrane dynamics. | nih.gov |
| Two-Color STED | Actin & OMP25 | Not specified | 30 minutes | Intact mitochondrial structure and movement with moderate photobleaching. | biorxiv.org |
| Confocal Microscopy | Cytoskeleton | HeLa Kyoto Cells | Not specified | Minimal effect on cell proliferation at optimal concentrations. | springernature.com |
Spatiotemporal Control in Imaging Applications
The ability to control chemical reactions in both time and space within living systems is a primary goal in chemical biology. scispace.com Light-activated methods are particularly advantageous as they offer high precision. SiR-based compounds are central to these strategies, particularly in photocatalysis. scispace.comresearchgate.net
Recently, silicon-rhodamine (SiR) dyes, traditionally used as fluorophores, have been repurposed as potent photocatalysts that operate with far-red light (around 660 nm). nih.gov This approach allows for the activation of bioorthogonal chemical reactions with minimal phototoxicity compared to catalysts requiring UV or blue light. researchgate.netnih.gov The mechanism involves the SiR dye catalyzing the oxidation of a stable dihydrotetrazine molecule into a highly reactive tetrazine. nih.govbohrium.com This newly formed tetrazine can then rapidly and specifically react with a trans-cyclooctene (B1233481) (TCO) dienophile, a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), to form a stable covalent bond. researchgate.netbohrium.com
The use of this compound in this context allows for precise subcellular patterning. By conjugating the this compound to a specific protein of interest via the maleimide-cysteine linkage, the photocatalyst itself is localized to a desired subcellular region. Subsequent irradiation with far-red light initiates the catalytic cycle only in that illuminated area, generating reactive tetrazines in situ. This enables the selective labeling or crosslinking of TCO-modified molecules at specific locations within the cell, providing exceptional spatiotemporal control. nih.gov This method has been successfully used to create hydrogels in live mice and to conjugate proteins on polymer fibers, demonstrating its utility in both cellular and in vivo contexts. nih.gov
Table 1: Comparison of Photocatalytic Systems for Bioorthogonal Chemistry
| Feature | Methylene Blue System | SiR System |
|---|---|---|
| Catalyst | Methylene Blue bohrium.com | Silicon-Rhodamine (SiR) Dyes researchgate.netnih.gov |
| Activation Wavelength | Red Light (~660 nm) bohrium.com | Far-Red Light (~660 nm) nih.gov |
| Key Reaction | Oxidation of dihydrotetrazine to tetrazine researchgate.netbohrium.com | Oxidation of dihydrotetrazine to tetrazine nih.gov |
| Advantages | Effective catalyst for tetrazine activation bohrium.com | Low phototoxicity, high water solubility, effective at low concentrations (e.g., 1 μM) researchgate.netnih.gov |
| Limitations | Associated with phototoxicity and protein degradation researchgate.netnih.gov | Newer system, ongoing development |
| Applications | Modification of biomaterials bohrium.com | Subcellular patterning, in vivo hydrogel formation, protein conjugation nih.gov |
Two-photon excitation (TPE) microscopy is a powerful imaging technique that offers several advantages for studying living tissues, including increased penetration depth (up to 1 mm), reduced phototoxicity, and lower light scattering. wikipedia.orgwiley.com This is achieved by using near-infrared (NIR) excitation light, where two photons are simultaneously absorbed by a fluorophore to induce fluorescence emission. wikipedia.org
Fluorophores like SiR are well-suited for TPE microscopy due to their absorption profiles in the near-infrared range. wiley.com When this compound is conjugated to a target protein, it serves as a bright and photostable label for high-resolution imaging deep within scattering tissues. wikipedia.orgnih.gov The ability to excite SiR derivatives with NIR light minimizes damage to the biological sample and reduces background fluorescence, leading to images with a high signal-to-noise ratio. wiley.com This makes this compound an excellent tool for long-term, dynamic imaging of labeled proteins and their interactions within living cells or even whole organisms. nih.gov
Development of Fluorescent Biosensors for Dynamic Processes
Fluorescent biosensors are engineered molecules designed to report on the presence or activity of specific analytes or enzymes in real-time. nih.govnih.gov They typically consist of a recognition element (e.g., a protein that binds a target molecule) and a reporter element (a fluorophore). nih.gov An ideal biosensor is highly specific and translates the binding event into a measurable change in its fluorescent properties. nih.govnih.gov
Adenosine 5'-triphosphate (ATP) is a critical signaling molecule both inside and outside the cell. mdpi.comnih.gov Monitoring extracellular ATP dynamics provides crucial insights into physiological and pathological processes like neurotransmission and inflammation. nih.govelifesciences.org Genetically encoded biosensors have been developed for this purpose, but they can be limited by factors such as pH sensitivity. mdpi.comelifesciences.org
A hybrid approach using a small-molecule fluorophore like this compound offers a powerful alternative. To create a biosensor for extracellular ATP, this compound can be conjugated to a specific cysteine residue on an ATP-binding protein, such as a subunit of the F₀F₁-ATP synthase. nih.gov The design principle relies on the conformational change that the protein undergoes upon binding ATP. This structural change alters the local environment of the attached SiR dye, leading to a quantifiable change in its fluorescence intensity or lifetime.
A sensor built with this architecture, named ATPOS, utilized a Cy3 fluorophore and demonstrated high affinity for ATP, pH-independence, and excellent selectivity over other nucleotides. nih.govelifesciences.org By replacing Cy3 with this compound, one could develop a next-generation sensor with far-red emission properties, making it suitable for in vivo imaging with reduced background and deeper tissue penetration. nih.gov Such a sensor would enable real-time visualization of ATP release and propagation in living animals, offering a valuable tool for studying the dynamics of purinergic signaling in health and disease. nih.govnih.gov
Table 2: Characteristics of Fluorescent ATP Biosensors
| Sensor Type | Principle | Reporter | Advantages | Limitations |
|---|---|---|---|---|
| Genetically Encoded (e.g., PercevalHR) | FRET or single fluorescent protein conformational change mdpi.comencyclopedia.pub | Fluorescent Proteins (e.g., GFP, RFP) mdpi.com | Can be targeted to specific organelles, allows long-term expression mdpi.comencyclopedia.pub | Potential pH sensitivity, lower brightness than synthetic dyes elifesciences.org |
| Bioluminescent | ATP-dependent enzymatic reaction producing light encyclopedia.pub | Luciferase encyclopedia.pub | High sensitivity, no excitation light needed mdpi.com | Requires substrate (luciferin), signal can be difficult to quantify precisely mdpi.com |
| Hybrid (e.g., ATPOS) | Analyte-binding protein conjugated to a synthetic dye nih.gov | Small-molecule fluorophores (e.g., Cy3, Alexa Fluor) nih.gov | High brightness, photostability, large fluorescence change, can be pH-independent nih.govelifesciences.org | Requires delivery of the protein-dye conjugate to the target site nih.gov |
Contributions to Molecular and Cellular Biology Research
Investigation of Cytoskeletal Dynamics
The dynamic nature of the cytoskeleton is fundamental to cell shape, motility, and division. SiR-based probes have revolutionized the study of cytoskeletal components in living cells, offering a significant advantage over transfection-based methods like GFP-fusion proteins. These probes are cell-permeable and fluorogenic, meaning their fluorescence dramatically increases upon binding to their target, reducing background noise. synentec.commpg.de
Live-cell imaging of the actin cytoskeleton has been transformed by the development of probes like SiR-actin. synentec.comnih.gov SiR-actin is a conjugate of the SiR fluorophore and a peptide that binds to F-actin. tebubio.com This probe allows for the visualization of dynamic actin structures such as stress fibers, the cell cortex, and lamellipodia in living cells without the need for genetic modification. synentec.com The far-red excitation and emission of SiR minimizes phototoxicity and autofluorescence, making it ideal for long-term imaging studies. cytoskeleton.com Researchers have utilized SiR-actin to observe actin dynamics in various cell types, including in axons, revealing actin banding patterns with high resolution. cytoskeleton.com Studies have also employed SiR-actin to monitor changes in the actin cytoskeleton in response to drugs like cytochalasin D, which inhibits actin polymerization. synentec.com
| Application | Description | Key Findings |
|---|---|---|
| Live-cell imaging of F-actin | Visualization of actin filaments in various cell types without genetic modification. synentec.com | Enabled observation of dynamic structures like stress fibers, cortex, and lamellipodia. synentec.com |
| Studying actin dynamics in neurons | High-resolution imaging of actin structures in axons. | Revealed periodic actin banding patterns. cytoskeleton.com |
| Drug effect studies | Monitoring the impact of actin-targeting drugs on the cytoskeleton. synentec.com | Observed depolymerization of actin filaments in response to cytochalasin D. synentec.com |
Similar to SiR-actin, SiR-tubulin has become a powerful tool for visualizing microtubules in living cells. tebubio.comthermofisher.comthermofisher.com This probe consists of the SiR fluorophore conjugated to the microtubule-binding drug docetaxel. mpg.de SiR-tubulin allows for the direct staining of microtubules, enabling the study of their dynamic behavior during processes like cell division and migration. springernature.comresearchgate.net The probe is cell-permeable and its fluorescence increases upon binding to microtubules, providing a high signal-to-noise ratio. mpg.de This has facilitated super-resolution imaging techniques like STED microscopy to visualize microtubule organization with unprecedented detail in living cells. nih.gov For instance, the ninefold symmetry of the centrosome has been revealed using this approach. springernature.com
| Application | Description | Key Findings |
|---|---|---|
| Live-cell imaging of microtubules | Direct visualization of microtubule networks in various cell types. thermofisher.com | Enabled the study of microtubule dynamics during mitosis and cell migration. springernature.com |
| Super-resolution microscopy | High-resolution imaging of microtubule structures using techniques like STED. nih.gov | Revealed the detailed ninefold symmetry of the centrosome. springernature.com |
| Long-term imaging | Tracking microtubule dynamics over extended periods due to low phototoxicity. thermofisher.com | Facilitated the observation of microtubule remodeling over entire cell cycles. thermofisher.com |
Protein Dynamics and Localization Studies
The ability to label specific proteins within a living cell is crucial for understanding their function, localization, and interactions. SiR-PEG4-Maleimide, with its thiol-reactive maleimide (B117702) group, allows for the site-specific labeling of proteins containing cysteine residues. nih.govnih.gov This strategy is particularly useful for proteins that have been engineered to contain a single, accessible cysteine for targeted modification.
Self-labeling protein tags like SNAP-tag and HaloTag are powerful tools for studying protein dynamics. nih.govresearchgate.netnih.gov These tags can be genetically fused to a protein of interest and then specifically labeled with a fluorescent probe. While SNAP-tags and HaloTags typically react with benzylguanine and chloroalkane derivatives, respectively, SiR-based probes have been developed for these systems. nih.govpromega.com For instance, SiR-derivatives of chloroalkane (SiR-CA) are used to label HaloTag fusion proteins for live-cell imaging. cytoskeleton.com The superior brightness and photostability of SiR dyes make them advantageous for single-molecule tracking and super-resolution microscopy of tagged proteins. nih.gov Although direct labeling of these tags with a maleimide-functionalized dye is not the standard approach, it is possible to introduce a cysteine residue into the tag for specific reaction with probes like this compound. A recent study also demonstrated the use of a clickable SiR-PEG4-DBCO for labeling HaloTag via a bioorthogonal linker. researchgate.net
| Tag | Labeling Strategy | Advantages |
|---|---|---|
| HaloTag | Reaction with SiR-chloroalkane (SiR-CA) derivatives. cytoskeleton.com | High brightness and photostability for advanced imaging. nih.gov |
| SNAP-tag | Reaction with SiR-benzylguanine (SiR-BG) derivatives. nih.gov | Enables multicolor and super-resolution imaging of fusion proteins. nih.gov |
| HaloTag (via click chemistry) | Two-step labeling using a bioorthogonal linker and a clickable SiR-PEG4-DBCO. researchgate.net | Provides versatility in probe choice and labeling conditions. researchgate.net |
Once a protein of interest is fluorescently labeled, its movement within and between cells can be tracked over time. This is essential for studying processes such as protein transport through the secretory pathway, endocytosis, and recycling. While specific studies explicitly using this compound for tracking protein transport are not abundant in the provided search results, the principle is well-established. By labeling a cell surface protein with a bright and photostable fluorophore like SiR, its internalization into endocytic vesicles and subsequent trafficking to different organelles can be visualized using live-cell microscopy. The far-red emission of SiR is particularly beneficial for these studies as it minimizes cellular autofluorescence, leading to a better signal-to-noise ratio.
Neuronal Imaging and Brain Research Applications
The complexity of the nervous system necessitates advanced imaging techniques to unravel the intricate connections and dynamic processes of neurons. nih.govresearchgate.net SiR-based probes have emerged as valuable tools in neuroscience research due to their ability to penetrate tissue and their far-red fluorescence, which allows for deeper imaging with reduced light scattering. nih.govmdpi.com
The visualization of the neuronal cytoskeleton is crucial for understanding axon guidance, dendritic spine morphology, and synaptic plasticity. frontiersin.org SiR-actin and SiR-tubulin have been used to image these structures in cultured neurons with high resolution. cytoskeleton.comspringernature.com For instance, STED microscopy with SiR-probes has revealed the periodic structure of the actin cytoskeleton in axons. springernature.comnih.gov The ability to perform live-cell imaging of the neuronal cytoskeleton provides insights into its dynamic remodeling during development and in response to stimuli.
Furthermore, the general protein labeling capabilities of this compound can be applied to study the localization and dynamics of specific neuronal proteins. By engineering a cysteine residue into a protein of interest, it can be specifically labeled and tracked in live neurons. This approach can be used to study receptor trafficking, protein aggregation in neurodegenerative diseases, and the dynamics of synaptic proteins.
| Application | Description | Key Findings/Advantages |
|---|---|---|
| Cytoskeletal imaging | Visualization of actin and microtubules in live neurons. cytoskeleton.comspringernature.com | Revealed the periodic actin structure in axons and microtubule organization. springernature.comnih.gov |
| Deep tissue imaging | Far-red fluorescence allows for imaging deeper into brain tissue. mdpi.com | Reduced light scattering and autofluorescence compared to shorter wavelength dyes. mdpi.com |
| Specific protein labeling | Targeted labeling of cysteine-containing neuronal proteins. | Enables tracking of specific proteins to study their dynamics and localization. |
Visualization of Neuronal Structures and Activity
The intricate morphology and dynamic nature of neurons present a significant challenge for live-cell imaging. Probes based on the Silicon-Rhodamine (SiR) fluorophore, a core component of this compound, have proven instrumental in overcoming these challenges. These probes are designed to be fluorogenic, meaning they exhibit a significant increase in fluorescence intensity upon binding to their target, which minimizes background noise and allows for imaging without washing steps. mpg.deresearchgate.net
Researchers have successfully conjugated SiR to ligands that target key cytoskeletal components, such as actin and tubulin, which are fundamental to neuronal structure and function. researchgate.net This approach has enabled the visualization of the spatial organization of actin within the axons of cultured rat neurons with exceptional detail. researchgate.netnih.gov When combined with super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy, these SiR-based probes provide unprecedented resolution for imaging cytoskeletal structures in living nerve cells. researchgate.netnih.gov This allows for the study of the dynamic activity of the cytoskeleton, which is crucial for processes like neuron outgrowth, cell migration, and maintaining cell shape. nih.gov While SiR probes excel at visualizing these structural dynamics, the term "activity" in this context refers to the rearrangement of these filamentous networks rather than the imaging of neural-specific functional activity like calcium signaling or action potentials, which typically employ different classes of sensors like GCaMP. nih.govyoutube.com
Key research findings include:
High-Resolution Axonal Imaging: SiR-based probes have been used to visualize the spatial arrangement of actin in the axons of cultured neurons. nih.gov
Live-Cell Compatibility: The probes demonstrate minimal cytotoxicity, allowing for long-term imaging of dynamic processes in living cells. researchgate.net
Fluorogenic Properties: The probes' fluorescence activates upon binding, reducing background signal and simplifying imaging protocols. mpg.de
Delivery of Molecules into Brain Tissue Microenvironments
Delivering molecules into the dense and complex microenvironment of brain tissue is a major challenge, largely due to the blood-brain barrier (BBB). nih.govresearchgate.net this compound serves as a powerful analytical tool to visualize and understand the fate of delivery systems designed to overcome this barrier. It is not typically the delivery vehicle itself, but rather a fluorescent tag that is conjugated to nanocarriers or therapeutic molecules to track their journey into the brain. nih.gov
The "PEG4" component of the name refers to a short polyethylene (B3416737) glycol linker. PEGylation is a widely used strategy in drug delivery to improve the pharmacokinetic properties of nanocarriers. nih.gov It can help shield carriers from uptake by the immune system, prolonging their circulation time in the bloodstream and increasing the opportunity for them to reach their target tissue. nih.govnih.gov
By attaching this compound to a nanocarrier or a drug molecule, researchers can use fluorescence microscopy to:
Observe the interaction of the delivery system with the BBB.
Track its penetration into the brain parenchyma.
Analyze its distribution within the complex brain tumor microenvironment, which includes various cell types like astrocytes, microglia, and endothelial cells. frontiersin.orgmdpi.com
Determine the efficiency of delivery to specific target cells within the brain.
This visual feedback is critical for optimizing the design of new drug delivery platforms for treating neurological diseases. The ability to directly observe the delivery process in living tissue or model systems provides insights that cannot be obtained through other methods. the-scientist.com
Molecular Tracking and Transport Mechanisms
The covalent labeling capability of this compound makes it an excellent choice for molecular tracking studies. The maleimide group reacts specifically with thiol (sulfhydryl) groups, which are present in the amino acid cysteine. This allows for the site-specific, stable labeling of proteins and peptides, creating fluorescently tagged molecules whose movement can be followed in real-time.
Analysis of Cellular Uptake and Cytosolic Delivery
A critical step in the action of many therapeutic molecules is their ability to enter a cell (cellular uptake) and reach their target within the cytoplasm (cytosolic delivery). nih.govmdpi.com this compound provides a direct method to visualize and quantify these processes.
Researchers can label a protein of interest with this compound and incubate it with living cells. Using fluorescence microscopy, they can then observe the process of internalization. This allows for the investigation of the specific mechanisms of uptake, such as endocytosis. Once inside the cell, the probe's far-red fluorescence makes it possible to track the molecule's path through various cellular compartments and confirm its successful delivery to the cytosol, distinguishing it from molecules that may remain trapped in endosomes. mdpi.com
Studies using nanoparticles functionalized with PEG-maleimide linkers have demonstrated the utility of this chemical moiety in cellular uptake. For instance, the cellular uptake of nanoparticles containing a maleimide group can be compared directly to those without, providing clear data on the role of the conjugated ligand. A study on peptide-functionalized nanoparticles showed significantly enhanced uptake in various cancer cell lines when a targeting peptide was attached via a PEG-maleimide linker. researchgate.net
| Cell Line | Nanoparticle Type | Relative Mean Fluorescence Intensity (MFI) | Significance (p-value vs PP NPs) |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | PLGA-PEG (PP NPs) | 100 | - |
| MDA-MB-231 (Breast Cancer) | PLGA-PEG-Maleimide-Cys-T7 (PPM NPs-Cys-T7) | 450 | p < 0.001 |
| SKOV-3 (Ovarian Cancer) | PLGA-PEG (PP NPs) | 100 | - |
| SKOV-3 (Ovarian Cancer) | PLGA-PEG-Maleimide-Cys-T7 (PPM NPs-Cys-T7) | 380 | p < 0.01 |
| U87-MG (Glioma) | PLGA-PEG (PP NPs) | 100 | - |
| U87-MG (Glioma) | PLGA-PEG-Maleimide-Cys-T7 (PPM NPs-Cys-T7) | 250 | p < 0.05 |
This table presents data adapted from research on peptide-functionalized nanoparticles, illustrating the enhanced cellular uptake achieved by conjugating a targeting peptide (T7) via a PEG-maleimide linker compared to control nanoparticles (PP NPs) across different cancer cell lines. researchgate.net The Mean Fluorescence Intensity (MFI) is a measure of cellular uptake detected by flow cytometry.
This type of quantitative analysis is vital for developing targeted therapies, as it allows for the direct assessment of how modifications to a molecule or its carrier affect its ability to enter cells and reach its site of action. nih.gov
Design Principles and Engineering Advancements for Sir Peg4 Maleimide Probes
Role of PEG4 Spacer in Enhancing Specificity and Reducing Non-Specific Interactions
The inclusion of a short polyethylene (B3416737) glycol (PEG) chain, specifically a tetra-ethylene glycol (PEG4) spacer, is a critical design feature in probes like SiR-PEG4-Maleimide. This spacer plays a multifaceted role in improving the probe's performance in complex biological environments by enhancing specificity and reducing background noise from non-specific binding. researchgate.net The ability of PEG to improve fluorochrome behavior has been increasingly recognized as a key strategy in probe design. nih.gov
The PEG4 spacer imparts a significant hydrophilic character to the this compound molecule. thermofisher.com SiR dyes, while powerful, can exhibit hydrophobicity, which may lead to poor solubility in the aqueous buffers used for biological experiments. The ethylene (B1197577) glycol units of the PEG4 chain are highly hydrophilic and readily interact with water molecules, forming a hydration shell around the probe. researchgate.net This enhanced water solubility is crucial for preventing the aggregation of the probe in stock solutions and during labeling procedures, ensuring a consistent and effective concentration of the active probe. thermofisher.com The incorporation of PEG groups into fluorescent labeling compounds is a known strategy to increase their solubility and stability for a variety of applications, including cellular and in vivo imaging. thermofisher.com
A major challenge in live-cell imaging and other bioassays is the non-specific adsorption of probes to proteins and cellular structures, which leads to high background signals and can obscure the specific signal of interest. rsc.orgnih.gov The PEG4 linker helps to mitigate this issue. The hydration layer created by the PEG chain acts as a physical barrier, sterically hindering the hydrophobic and electrostatic interactions that cause proteins and other biomolecules to adsorb to the probe. researchgate.netresearchgate.net This reduction in non-specific protein binding is extensively documented for PEG-modified surfaces and molecules. rsc.orgnih.gov By minimizing protein adsorption, the PEG4 spacer helps to prevent the formation of large, non-specific aggregates, which can lead to artifacts in imaging experiments. nih.govnih.gov This ultimately contributes to a higher signal-to-noise ratio and more reliable data.
Tuning Linker Length and Reactivity for Optimal Bioconjugation Performance
The PEG4 spacer in this compound provides a defined distance of approximately 1.4 nm between the SiR fluorophore and the maleimide (B117702) group. lumiprobe.comnih.gov This separation is often critical to preserve the function of both the fluorophore and the target biomolecule. For instance, attaching a bulky fluorophore too close to the active site of an enzyme or the binding interface of an antibody could lead to steric hindrance and a loss of biological activity. The flexible PEG4 linker allows the fluorophore to be positioned away from the conjugated biomolecule, minimizing functional perturbation. nih.gov Studies have shown that the length of the linker can significantly impact the efficiency of target engagement and the properties of the resulting conjugate. lumiprobe.com
The maleimide group is a key functional component, enabling the covalent attachment of the SiR-PEG4 probe to biomolecules. Maleimides exhibit high reactivity and selectivity towards free thiol (sulfhydryl) groups, which are present in the amino acid cysteine. ruixibiotech.com This thiol-maleimide reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (typically pH 6.5-7.5) to form a stable thioether bond. lumiprobe.comruixibiotech.com This high degree of chemoselectivity is advantageous because it allows for site-specific labeling of proteins at cysteine residues, which are often less abundant than other reactive residues like lysines. lumiprobe.com However, the stability of the resulting thioether bond can be a concern, as it can undergo hydrolysis or thiol-exchange reactions, particularly at higher pH. lumiprobe.com
| Component | Function | Key Advantages |
|---|---|---|
| SiR (Silicon-Rhodamine) | Far-red fluorophore | High photostability, high brightness, deep tissue penetration, low autofluorescence. rsc.orgnih.gov |
| PEG4 Spacer | Hydrophilic linker | Increases aqueous solubility, reduces non-specific binding and aggregation, provides optimal spacing. thermofisher.comlumiprobe.com |
| Maleimide | Reactive group | Enables site-specific covalent conjugation to thiol groups (cysteines) on biomolecules. lumiprobe.comruixibiotech.com |
"PEG-Fluorochrome Shielding" Concept in Advanced Probe Design
The "PEG-Fluorochrome Shielding" concept describes how the attachment of PEG chains can intrinsically improve the photophysical properties of a fluorophore. researchgate.netnih.govnih.gov This is a significant advancement beyond simply using PEG as a solubility-enhancing linker. The PEG chain can effectively "shield" the fluorophore from its local environment, leading to enhanced quantum yields and reduced unwanted interactions. researchgate.netnih.gov
Fluorophores, particularly at high concentrations or when multiple probes are labeled in close proximity on a single biomolecule, have a tendency to interact with each other. This can lead to the formation of non-fluorescent dimers or aggregates, a phenomenon known as self-quenching, which significantly reduces the fluorescence signal. nih.govbiorxiv.org Studies have demonstrated that SiR and other rhodamine dyes are prone to this type of aggregation-induced quenching. nih.govresearchgate.netacs.orgkuleuven.be
The PEG4 spacer in this compound contributes to mitigating this effect. By creating a flexible, hydrophilic shield around the SiR core, the PEG linker sterically hinders the close approach of other fluorophores, thereby preventing the interactions that lead to self-quenching. researchgate.netnih.gov Research has shown that PEGylation can block fluorophore-fluorophore interactions, leading to improved quantum yields. researchgate.netnih.gov This shielding effect not only prevents self-quenching but also minimizes unwanted hydrophobic or electrostatic interactions between the fluorophore itself and surrounding biomolecules, further reducing non-specific background signals. researchgate.netnih.gov
| Parameter | Without PEG Linker | With PEG Linker (e.g., PEG4) | Reference |
|---|---|---|---|
| Aqueous Solubility | Lower, prone to aggregation | Higher, reduced aggregation | thermofisher.com |
| Non-Specific Binding | Higher, due to hydrophobic/electrostatic interactions | Lower, due to hydrophilic shield and steric hindrance | researchgate.netnih.govrsc.org |
| Quantum Yield | Can be reduced by self-quenching and environmental effects | Often enhanced due to mitigation of quenching | researchgate.netnih.gov |
| Signal-to-Noise Ratio | Lower | Higher | researchgate.netnih.gov |
Chemigenetic Indicator Design Methodologies
Chemigenetic indicators represent a powerful fusion of synthetic chemistry and genetic engineering, creating highly specific and functional biosensors. nih.govbiorxiv.org The general principle involves a genetically encoded protein tag that is expressed in specific cells and a synthetic fluorescent probe that binds to this tag, leading to a change in its optical properties. nih.govrsc.org
This compound is well-suited for certain chemigenetic strategies. A common approach involves the use of self-labeling protein tags, such as HaloTag or SNAP-tag. researchgate.net These tags are engineered enzymes that form a covalent bond with a specific synthetic ligand. In this context, a protein of interest is genetically fused to the HaloTag protein. Then, a SiR-based probe, functionalized with a HaloTag ligand instead of a maleimide, is introduced. This probe will specifically and covalently bind to the HaloTag, thereby labeling the protein of interest with a bright, far-red fluorophore. nih.gov This methodology allows for precise targeting of the SiR dye to specific proteins and subcellular locations. rsc.org
Furthermore, this platform has been extended to create functional indicators, for example, for calcium ions (Ca²⁺). biorxiv.orgrsc.org In these designs, a calcium-binding protein domain (like calmodulin) is integrated into the self-labeling tag framework. The binding of Ca²⁺ induces a conformational change in the protein, which in turn alters the environment of the bound SiR dye, causing a detectable change in its fluorescence intensity or lifetime. rsc.org This allows for the dynamic visualization of cellular signaling events with the superior photophysical properties of SiR dyes. nih.govrsc.org
Future Directions and Emerging Research Avenues for Sir Peg4 Maleimide
Development of Novel SiR-PEG4-Maleimide Derivatives for Enhanced Functionality
The core SiR fluorophore is a scaffold ripe for chemical modification to generate novel derivatives with improved characteristics. Research is actively pursuing the synthesis of SiR analogs with enhanced brightness, photostability, and fluorogenicity. For instance, modifications to the SiR core can yield derivatives with superior performance in demanding techniques like stimulated emission depletion (STED) microscopy. researchgate.netresearchgate.net One such development is the creation of photoactivatable SiR fluorophores, which remain in a non-fluorescent state until activated by a specific wavelength of light. researchgate.net This "on-off" switching capability is particularly advantageous for single-molecule localization microscopy (SMLM), enabling the visualization of cellular structures with unprecedented resolution. researchgate.net
Furthermore, the development of HMSiR analogues, which are fluorogenic and self-blinking, allows for super-resolution imaging without the need for complex photoactivation protocols. researchgate.net The systematic variation of the linker between the SiR fluorophore and the maleimide (B117702) group is another strategy to optimize probe performance, potentially leading to derivatives with even greater signal-to-noise ratios. researchgate.net These advancements are expanding the toolkit available to researchers, allowing for the selection of SiR derivatives tailored to specific imaging modalities and biological questions.
Integration with Multiplexed Imaging Modalities for Multicomponent Analysis
A significant frontier in cell biology is the ability to visualize multiple cellular components simultaneously to understand their complex interactions. This compound, with its far-red emission, is well-suited for integration into multiplexed imaging experiments. Its spectral properties are often compatible with other common fluorophores like GFP and mCherry, allowing for multi-color imaging with standard filter sets.
Advanced techniques such as spectral imaging coupled with linear unmixing are enabling the simultaneous detection of a large number of different fluorescent labels, even those with overlapping emission spectra. nih.govexpertcytometry.com This approach can distinguish between numerous fluorophores in a single sample, moving beyond the traditional limitations of spectral overlap. nih.gov Researchers have demonstrated the ability to perform highly multiplexed super-resolution imaging, visualizing numerous targets in cells and tissues by combining different labeling strategies. nih.govnih.gov For example, six-target STED microscopy has been achieved in single cells by synergizing various exchangeable fluorophore labels, including SiR derivatives. mdpi.com These methodologies, which can involve automated fluid exchange for sequential staining and imaging, are paving the way for a more holistic understanding of protein nano-architecture in complex biological systems. nih.gov
Advancements in Targeted Delivery Systems and Molecular Probes
The maleimide group of this compound provides a reactive handle for conjugation to thiol-containing biomolecules, making it a valuable tool for creating targeted molecular probes. spirochrome.com This functionality is being exploited to develop sophisticated drug delivery systems and activatable probes for disease diagnosis and therapy.
One promising application is in the development of targeted cancer therapies. For instance, PEG-PLA (poly(ethylene glycol)-poly(lactic acid)) micelles terminated with a maleimide group can be conjugated to tumor-targeting peptides. nih.gov These functionalized nanoparticles can then be loaded with chemotherapeutic drugs, leading to enhanced accumulation in cancer cells and improved anti-tumor efficacy. nih.gov The maleimide moiety has also been shown to promote the targeting of PEGylated nanoparticles to macrophages, offering a strategy to modulate immune responses in the tumor microenvironment. biochempeg.com
Furthermore, researchers are designing "activatable" probes that only become fluorescent upon interaction with a specific biomarker or cellular environment. nih.govnih.gov For example, probes have been developed that are activated by glutathione (B108866) (GSH), a molecule often found in high concentrations within cancer cells. nih.gov This allows for the specific imaging of cancer cells and the targeted release of therapeutic payloads. nih.gov These advancements in targeted delivery and activatable probes hold significant potential for improving the precision of cancer treatment. rsc.org
Exploration in New Biological Systems and Complex Disease Models
The application of this compound and its derivatives is expanding into new and complex biological systems, offering novel insights into disease mechanisms. The ability to perform live-cell imaging over extended periods is crucial for studying dynamic processes in neurodegenerative diseases like Alzheimer's and Huntington's disease. drugdiscoverynews.comnih.gov Advanced microscopy techniques, including two-photon microscopy and robotic microscopy, are being used to visualize neuronal changes in 3D tissue models and in vivo. nih.gov The development of silicon neural probes allows for the simultaneous recording of activity from hundreds of neurons, providing a more comprehensive understanding of brain function and dysfunction. hhmi.orgcambridgeneurotech.comsainsburywellcome.orggatsby.org.uk
In the context of cellular dynamics, SiR-based probes, such as SiR-actin and SiR-tubulin, are invaluable for studying the cytoskeleton in living cells. researchgate.netwiley.comspringernature.com These probes have been used to visualize the intricate organization and reorganization of actin and microtubules during processes like cell migration and division. researchgate.net The study of protein-protein interactions (PPIs) in living cells is another area where this compound can be applied. cas.cnnih.govresearchgate.netrsc.org By conjugating the probe to a protein of interest, its interactions with other cellular components can be tracked in real-time using techniques like fluorescence lifetime imaging microscopy (FLIM). nih.gov
Methodological Innovations in Bioconjugation and Labeling Efficiency
The efficiency and specificity of the bioconjugation reaction are critical for the successful application of this compound. The maleimide group readily reacts with free sulfhydryl groups at a neutral pH to form stable thioether bonds. biotium.com However, optimizing the labeling protocol is essential to achieve the desired degree of labeling without compromising the function of the target biomolecule. thermofisher.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
